N1-(3-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
N1-(3-Chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex oxalamide derivative featuring a substituted ethyl bridge connecting two distinct aromatic moieties. The compound’s structure includes:
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN5O2/c1-27(2)20-9-7-17(8-10-20)21(29-13-11-28(3)12-14-29)16-25-22(30)23(31)26-19-6-4-5-18(24)15-19/h4-10,15,21H,11-14,16H2,1-3H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFUDMLEMIAOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N1-(3-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exhibit promising anticancer activities. For instance, derivatives of oxalamides have shown efficacy in targeting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that oxalamide derivatives inhibited the proliferation of human cancer cells in vitro, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Research has demonstrated that certain oxalamides possess activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study:
In a comparative study, several oxalamide derivatives were tested against gram-positive and gram-negative bacteria, revealing significant inhibitory effects on growth .
Neurological Applications
Given the presence of the dimethylamino and piperazine groups, this compound may have applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially offering new avenues for treating conditions like depression or anxiety.
Case Study:
Research on piperazine derivatives has shown modulation of serotonin receptors, indicating that such compounds could be beneficial in psychiatric treatments .
Data Summary Table
Comparison with Similar Compounds
Pharmacological Profile
- Flavoring Agents (e.g., ): Oxalamides like N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide exhibit high safety margins (NOEL = 100 mg/kg/day in rats) due to rapid metabolic clearance. The target compound’s 3-chlorophenyl and methylpiperazine groups may reduce metabolic stability compared to these simpler derivatives.
- However, the absence of a pyrimidine core in the target compound may limit direct overlap.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
